molecular formula C17H14ClN3O3S B11351988 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11351988
M. Wt: 375.8 g/mol
InChI Key: JNZUFYUAVSWSJA-UHFFFAOYSA-N
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Description

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a chlorophenoxy group, and a phenylacetamide moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the chlorophenoxy group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophile.

    Attachment of the sulfanyl group: The sulfanyl group is introduced by reacting the oxadiazole derivative with a thiol compound.

    Formation of the phenylacetamide moiety: The final step involves the acylation of the amine group with a phenylacetyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction can be studied using molecular docking and other computational techniques to understand the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide is unique due to the combination of its structural features, which confer distinct chemical properties and biological activities. The presence of the phenylacetamide group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity to specific molecular targets.

Properties

Molecular Formula

C17H14ClN3O3S

Molecular Weight

375.8 g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C17H14ClN3O3S/c18-12-6-8-14(9-7-12)23-10-16-20-21-17(24-16)25-11-15(22)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)

InChI Key

JNZUFYUAVSWSJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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